molecular formula C9H12N3Na3O11P2 B1359748 Trisodium cytidine 5'-diphosphate CAS No. 34393-59-4

Trisodium cytidine 5'-diphosphate

Cat. No. B1359748
CAS RN: 34393-59-4
M. Wt: 469.12 g/mol
InChI Key: JENUKVZGXGULDX-LLWADOMFSA-K
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Description

Trisodium cytidine 5’-diphosphate, also known as CDP, is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety . It is a CDP kinase substrate used to produce CTP in support of DNA and RNA biosynthesis . It is also a ribonucleotide reductase substrate used to produce dCMP .


Synthesis Analysis

CDP is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group. This process is catalyzed by the enzyme uridylate kinase (UMPK) .


Molecular Structure Analysis

The molecular formula of Trisodium cytidine 5’-diphosphate is C9H12N3Na3O11P2, and it has a molecular weight of 469.12 . The structure of CDP has been studied using X-ray analysis .


Chemical Reactions Analysis

CDP acts as a substrate for various enzymes. It is used by nucleoside diphosphatase kinase to produce CTP, which supports DNA and RNA biosynthesis . It is also used by ribonucleotide reductase to produce dCMP .

Scientific Research Applications

  • Enzymatic Processes and Molecular Interactions

    • Trisodium cytidine 5'-diphosphate is involved in enzymatic processes in bacterial cell membranes, particularly in Escherichia coli. It is hydrolyzed to phosphatidic acid and cytidine 5'-monophosphate by specific enzymes, playing a key role in lipid metabolism (Raetz, Dowhan, & Kennedy, 1976).
    • This compound also interacts with the phosphatidylglycerophosphate synthase enzyme. Its purification process demonstrates its significant role in the biochemical pathways of bacterial cells (Hirabayashi, Larson, & Dowhan, 1976).
  • Cell Membrane Synthesis

    • It serves as a precursor in the synthesis of phosphatidylcholine in cell membranes. This aspect of cytidine and its derivatives has implications in understanding cell membrane dynamics and synthesis processes (G.-coviella & Wurtman, 1992).
  • Analytical and Methodological Applications

    • In the analytical domain, methods have been developed for the separation and identification of impurities in pharmaceutical formulations of cytidine derivatives, indicating its importance in the pharmaceutical industry and drug safety measures (Zheng et al., 2021).
    • It's also used in the synthesis of nucleotide coenzymes and has been studied for its structural implications in metabolism, indicating its role in understanding the deeper biochemical processes (Viswamitra, Seshadri, Post, & Singh, 1975).
  • Biological and Chemical Studies

    • Trisodium cytidine 5'-diphosphate is also utilized in studies focusing on the properties of enzymes and biological molecules, contributing to a deeper understanding of biochemical interactions at a molecular level (Cory & Fleischer, 1980).

Future Directions

While Trisodium cytidine 5’-diphosphate has been studied extensively, there is still much to learn about its pharmacological actions. Future research could explore whether the intact citicoline molecule or the phosphorylated intermediate products of its hydrolysis are pharmacologically active . It is also worth investigating its potential applications in the treatment of neurodegenerative disorders .

properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENUKVZGXGULDX-LLWADOMFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisodium cytidine 5'-diphosphate

CAS RN

34393-59-4
Record name Cytidine 5'-(trihydrogen diphosphate), trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRISODIUM CYTIDINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TZ883O8PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T UEDA, K MIURA, M IMAZAWA… - Chemical and …, 1974 - jstage.jst.go.jp
… 4-Thiouridine 5’-Diphosphate (Ic) Trisodium cytidine 5’-diphosphate (IIc, 244 mg) was treated with H,s as described in the synthesis of Id, for 90 hr at 40. By the purification through a …
Number of citations: 15 www.jstage.jst.go.jp
J Xie - 2009 - etda.libraries.psu.edu
… Sodium dithionite and trisodium cytidine-5'-diphosphate (CDP) were purchased from Fluka BioChemika (Bucha, Fluka, Switzerland). Reagents for the polymerase chain reaction (PCR), …
Number of citations: 0 etda.libraries.psu.edu

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